molecular formula C8H8ClNO2 B075880 4-Chloro-N-(hydroxymethyl)benzamide CAS No. 13855-74-8

4-Chloro-N-(hydroxymethyl)benzamide

Cat. No.: B075880
CAS No.: 13855-74-8
M. Wt: 185.61 g/mol
InChI Key: WAIWUONKPOXLDW-UHFFFAOYSA-N
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Description

4-Chloro-N-(hydroxymethyl)benzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxymethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(hydroxymethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with formaldehyde and ammonia. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The reaction can be represented as follows:

4-Chlorobenzoyl chloride+Formaldehyde+AmmoniaThis compound\text{4-Chlorobenzoyl chloride} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} 4-Chlorobenzoyl chloride+Formaldehyde+Ammonia→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form 4-chloro-N-methylbenzamide.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-N-(carboxymethyl)benzamide

    Reduction: 4-Chloro-N-methylbenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(hydroxymethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with target proteins, while the chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methylbenzamide
  • 4-Chloro-N-hydroxybenzamide
  • 2,4-Dichloro-N-(hydroxymethyl)benzamide

Comparison

4-Chloro-N-(hydroxymethyl)benzamide is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties Compared to 4-Chloro-N-methylbenzamide, it has an additional hydroxyl group, making it more polar and potentially more reactive In contrast to 4-Chloro-N-hydroxybenzamide, it has a hydroxymethyl group instead of a hydroxyl group directly attached to the nitrogen, which may affect its reactivity and biological activity

Properties

IUPAC Name

4-chloro-N-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIWUONKPOXLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160711
Record name 4-Chloro-N-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13855-74-8
Record name 4-Chloro-N-(hydroxymethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-Chloro-N-(hydroxymethyl)benzamide affect its reactivity compared to similar compounds?

A1: The addition of electron-withdrawing groups, like chlorine, to the benzene ring of N-(hydroxymethyl)benzamide significantly influences its reactivity. Studies focusing on the kinetics of the aqueous breakdown of N-(hydroxymethyl)benzamide derivatives revealed that the presence of a chlorine atom at the para position (as in this compound) leads to a decrease in the rate constant for the breakdown reaction compared to the unsubstituted N-(hydroxymethyl)benzamide []. This suggests that the electron-withdrawing nature of the chlorine atom stabilizes the molecule, making it less susceptible to breakdown. Furthermore, increasing the number of chlorine atoms, as seen in 2,4-dichloro-N-(hydroxymethyl)benzamide, further reduces the rate constant, highlighting a structure-activity relationship [].

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